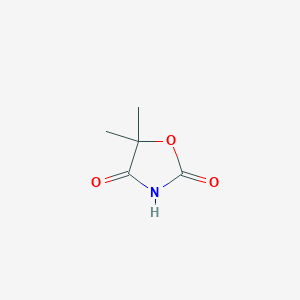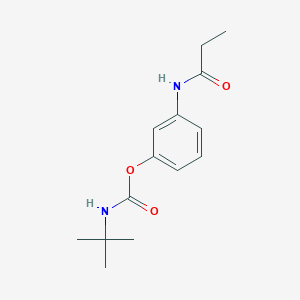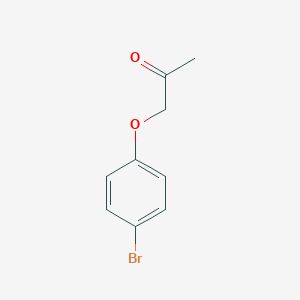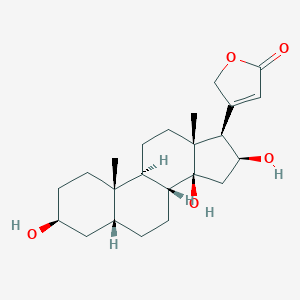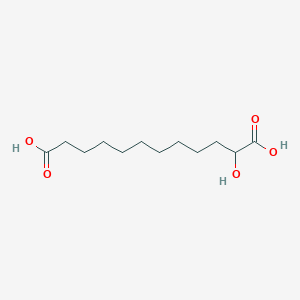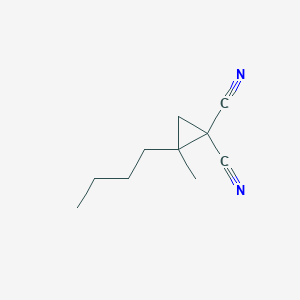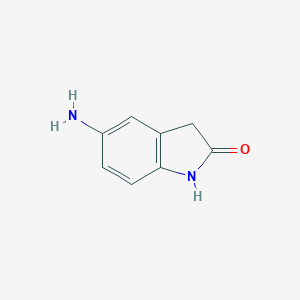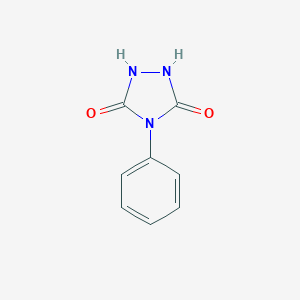![molecular formula C21H32N2O6 B107790 methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate CAS No. 18658-65-6](/img/structure/B107790.png)
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a synthetic compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. The compound has been extensively studied for its potential therapeutic applications in various fields.
Mécanisme D'action
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate works by binding to the growth hormone secretagogue receptor, which is located in the hypothalamus. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland. The increased levels of growth hormone and IGF-1 in the body lead to an increase in muscle mass, decrease in fat mass, and improvement in bone density.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate have been extensively studied in both animal and human studies. The compound has been shown to increase muscle mass, decrease fat mass, and improve bone density in both animal and human studies. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and it has a high purity and yield. In addition, the compound has a long half-life, which allows for less frequent dosing in animal studies. However, there are also limitations to the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in lab experiments. The compound is expensive to synthesize, and it has not been extensively studied for its potential toxicity in animal studies.
Orientations Futures
There are several future directions for the study of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate. One potential direction is the use of the compound in the treatment of growth hormone deficiency in children and adults. Another potential direction is the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in the treatment of osteoporosis and sarcopenia in elderly individuals. In addition, the compound may have potential applications in the treatment of other age-related disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Conclusion
In conclusion, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. It has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate involves a series of chemical reactions that are carried out under controlled laboratory conditions. The compound is synthesized from readily available starting materials, which are then subjected to several chemical transformations to produce the final product. The synthesis method involves the use of reagents and solvents that are carefully chosen to ensure high yield and purity of the product.
Applications De Recherche Scientifique
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been extensively studied for its potential therapeutic applications in various fields. It has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. The compound has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Propriétés
Numéro CAS |
18658-65-6 |
|---|---|
Nom du produit |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
Formule moléculaire |
C21H32N2O6 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(23-20(27)29-21(3,4)5)18(25)22-17(19(26)28-6)12-14-7-9-15(24)10-8-14/h7-10,13,16-17,24H,11-12H2,1-6H3,(H,22,25)(H,23,27)/t16-,17-/m0/s1 |
Clé InChI |
UXUZVOBQZVYOPJ-IRXDYDNUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
Synonymes |
Boc-L-Leu-L-Tyr-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



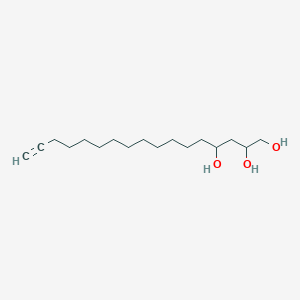
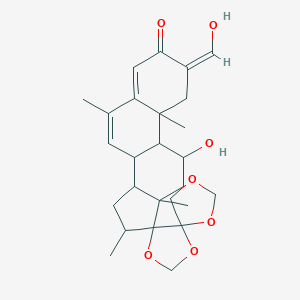
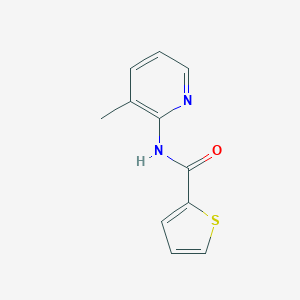
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
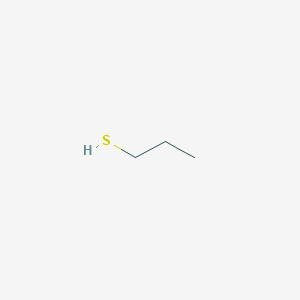
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
